Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an ethyl ester group and a 2-methylpropyl substituent. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification steps . The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as a ligand for metal ions, forming stable complexes that can be detected through fluorescence . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methylpyridine-3-carboxylate
- Ethyl 2-oxo-3-piperidinecarboxylate
- Ethyl 6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substituents and the resulting chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antimicrobial activity set it apart from other similar compounds .
Biological Activity
Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 153117-08-9) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a fused imidazole and pyridine ring system with an ethyl ester functional group. The molecular formula is C13H20N2O2 with a molecular weight of 236.31 g/mol. The presence of the 2-methylpropyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
Antimycobacterial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit selective antimycobacterial activity against Mycobacterium tuberculosis. This compound has been identified as a potential lead compound for developing new antimycobacterial agents. A study highlighted that derivatives of imidazo[1,2-a]pyridine showed significant inhibition of M. tuberculosis without affecting Gram-positive or Gram-negative bacteria .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors involved in cellular processes. It has been suggested that the compound may inhibit enzymes critical for the survival of M. tuberculosis, thus demonstrating its potential as an effective antimicrobial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the imidazo[1,2-a]pyridine core influence biological activity. For instance:
Compound Name | Molecular Formula | Biological Activity | Notes |
---|---|---|---|
This compound | C₁₃H₂₀N₂O₂ | Antimycobacterial | Selective against M. tuberculosis |
Methyl 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide | C₁₃H₁₉F₃N₂O | Anticancer | Targets PD-1/PD-L1 pathway |
Propan-2-yl 5H-imidazo[1,2-a]pyridine-3-carboxylate | C₁₂H₁₈N₂O₂ | Antimicrobial | Broader spectrum activity |
These findings illustrate that even minor changes in substituents can significantly affect the compound's efficacy and selectivity for various biological targets.
Clinical Implications
The clinical implications of this compound are promising. Its selective action against M. tuberculosis positions it as a candidate for further development into a therapeutic agent for treating tuberculosis. Ongoing studies are focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce potential side effects .
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
ethyl 2-(2-methylpropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-4-18-14(17)13-11(9-10(2)3)15-12-7-5-6-8-16(12)13/h10H,4-9H2,1-3H3 |
InChI Key |
WCTKGLLJXRQRKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1CCCC2)CC(C)C |
Origin of Product |
United States |
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